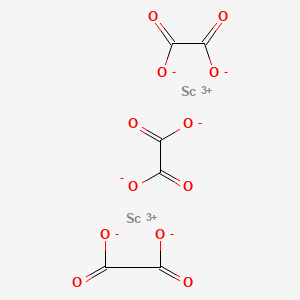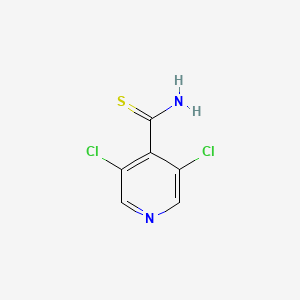
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a chlorocarbonyl group and a dimethylphenyl group attached to the piperazine ring.
Vorbereitungsmethoden
The synthesis of 4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorocarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors, which can influence neurological functions .
Vergleich Mit ähnlichen Verbindungen
4-(2,3-Dimethylphenyl)piperazine-1-carbonyl chloride can be compared with other piperazine derivatives such as:
1-(2,3-Dichlorophenyl)piperazine: Similar in structure but with different substituents, leading to variations in biological activity.
1-(2,3,4-Trimethoxybenzyl)piperazine: Known for its use in treating angina pectoris, highlighting the diverse applications of piperazine derivatives.
1-(4-Methoxyphenyl)piperazine: Another derivative with distinct pharmacological properties.
Each of these compounds has unique features and applications, making this compound a valuable addition to the family of piperazine derivatives.
Eigenschaften
Molekularformel |
C13H17ClN2O |
|---|---|
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
4-(2,3-dimethylphenyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C13H17ClN2O/c1-10-4-3-5-12(11(10)2)15-6-8-16(9-7-15)13(14)17/h3-5H,6-9H2,1-2H3 |
InChI-Schlüssel |
FWVRVLMGDWQRDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-4-methyl-2-(methylsulfanyl)-6-[(methylsulfonyl)methyl]pyrimidine](/img/structure/B8711744.png)












